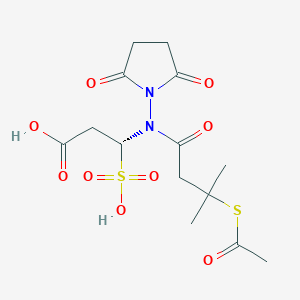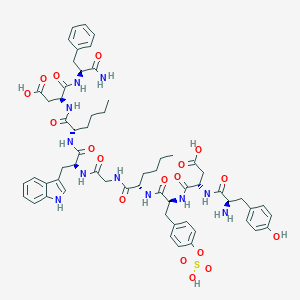
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine, commonly known as Sulfo-SBED, is a chemical compound used in scientific research for protein labeling and identification. It is a water-soluble, heterobifunctional crosslinker that contains a succinimidyl ester and a maleimide group. Sulfo-SBED has gained popularity in recent years due to its ability to selectively label proteins in complex mixtures and its compatibility with mass spectrometry analysis.
Wirkmechanismus
Sulfo-SBED works by selectively labeling proteins through the succinimidyl ester and maleimide groups. The succinimidyl ester group reacts with primary amines on the protein surface, while the maleimide group reacts with thiol groups on cysteine residues. This results in the formation of a covalent bond between the protein and Sulfo-SBED, which can be easily detected and analyzed.
Biochemische Und Physiologische Effekte
Sulfo-SBED is generally considered to be non-toxic and does not have any significant biochemical or physiological effects. However, it is important to note that the labeling of proteins with Sulfo-SBED can alter their function and activity, which may have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sulfo-SBED is its ability to selectively label proteins in complex mixtures. This makes it an ideal tool for proteomics studies, where the identification of specific proteins can be challenging. Sulfo-SBED is also compatible with mass spectrometry analysis, which allows for the accurate identification and quantification of labeled proteins.
One limitation of Sulfo-SBED is its cost, which can be prohibitive for some research groups. Additionally, the labeling of proteins with Sulfo-SBED can alter their function and activity, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Sulfo-SBED in scientific research. One area of interest is the development of new crosslinkers that are more selective and efficient than Sulfo-SBED. Another area of interest is the application of Sulfo-SBED in the study of protein-protein interactions in living cells. Finally, the use of Sulfo-SBED in the development of new therapeutics and diagnostic tools is an exciting area of research that holds great promise for the future.
Synthesemethoden
The synthesis of Sulfo-SBED involves a multi-step process that begins with the reaction between N-hydroxysuccinimide (NHS) and N-acetylcysteine to form N-acetylcysteine-N-hydroxysuccinimide (NHS-AC). NHS-AC is then reacted with 3-(acetylthio)-3-methylbutyric anhydride to produce N-acetylcysteine-N-(3-(acetylthio)-3-methylbutyryl) succinimide (AC-SMBS). Finally, the maleimide group is introduced by reacting AC-SMBS with N-succinimidyl-3-(2-pyridyldithio) propionate (SPDP) to yield Sulfo-SBED.
Wissenschaftliche Forschungsanwendungen
Sulfo-SBED is widely used in scientific research for protein labeling and identification. It is particularly useful in proteomics studies, where it is used to selectively label proteins in complex mixtures for mass spectrometry analysis. Sulfo-SBED has also been used in protein-protein interaction studies, where it is used to crosslink interacting proteins for further analysis.
Eigenschaften
CAS-Nummer |
131068-49-0 |
|---|---|
Produktname |
Sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Molekularformel |
C14H20N2O9S2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1 |
InChI-Schlüssel |
SPIFUBACRDHOKS-GFCCVEGCSA-N |
Isomerische SMILES |
CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Kanonische SMILES |
CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O |
Andere CAS-Nummern |
131068-49-0 |
Synonyme |
SATMBBA sulfosuccinimidyl-N-(3-(acetylthio)-3-methylbutyryl)-beta-alanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)












